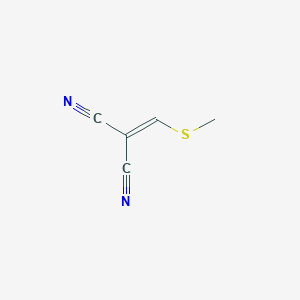

2-((Methylthio)methylene)malononitrile

Description

Significance of Malononitrile (B47326) Derivatives in Chemical Research

Malononitrile and its derivatives are cornerstone reagents in organic synthesis, prized for their unique reactivity. uga-editions.com The presence of a methylene (B1212753) group activated by two adjacent cyano groups confers a high degree of acidity to the central carbon's protons, making it a potent nucleophile for a wide array of chemical transformations. slideshare.net This reactivity has established malononitrile derivatives as crucial precursors in the synthesis of a diverse range of compounds.

In the pharmaceutical and agrochemical industries, these derivatives are instrumental in constructing complex molecular architectures found in pharmaceuticals, pesticides, and fungicides. uga-editions.com For instance, benzylidenemalononitrile (B1330407) derivatives have garnered significant attention for their potential as anticancer, antifungal, and antibacterial agents. google.com Furthermore, their utility extends to materials science, where they serve as key components in the creation of solvato-chromic dyes and organic semiconductors. uga-editions.com The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, frequently employs malononitrile derivatives to synthesize α,β-unsaturated products, which are themselves valuable intermediates for further chemical elaboration. slideshare.netgoogle.com

Overview of 2-((Methylthio)methylene)malononitrile within Ketene (B1206846) Dithioacetal Chemistry

The subject of this article, this compound, also widely known in the literature as 2-(Bis(methylthio)methylene)malononitrile, is a prominent member of the ketene dithioacetal class of compounds. Ketene dithioacetals are characterized by a carbon-carbon double bond substituted with two sulfur atoms, a structure that renders them exceptionally versatile intermediates in organic synthesis. organicreactions.org They possess multiple reactive sites, allowing for a wide spectrum of transformations.

This compound integrates the reactive properties of both malononitrile and a ketene dithioacetal. The two methylthio (-SCH3) groups can act as leaving groups, facilitating nucleophilic substitution reactions, while the activated double bond is susceptible to addition reactions. masterorganicchemistry.com This compound serves as a powerful building block for the synthesis of various heterocyclic systems, including pyrans, pyrroles, thiophenes, pyrazoles, pyridines, and pyrimidines. masterorganicchemistry.com Its reaction with dithiocarbamates, for example, leads to the formation of 1,3-thiazine-2-thione derivatives. The compound is a common intermediate for preparing molecules containing sulfur functional groups. tandfonline.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 5147-80-8 |

| Molecular Formula | C₆H₆N₂S₂ |

| Molecular Weight | 170.26 g/mol |

| Physical Form | Solid |

| Melting Point | 79-84 °C |

| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg |

Note: Data sourced from multiple chemical suppliers and databases. tandfonline.comstudysmarter.co.uk

Historical Context of Research on Activated Methylene Compounds

The concept of "activated methylene compounds" is fundamental to organic chemistry and dates back to the late 19th century. These compounds are defined by a methylene (-CH2-) group positioned between two electron-withdrawing groups, such as carbonyl or cyano moieties. wikipedia.org This structural arrangement significantly increases the acidity of the methylene protons, allowing for easy deprotonation to form a stable carbanion (enolate). wikipedia.org

The synthetic utility of these compounds was famously demonstrated by the German chemist Emil Knoevenagel in 1894. The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon bond. sigmaaldrich.com Knoevenagel's initial work involved the condensation of diethyl malonate with formaldehyde. organicreactions.orgtandfonline.com This reaction quickly became a cornerstone of synthetic organic chemistry for creating α,β-unsaturated systems.

Parallel to this, the malonic ester synthesis emerged as another powerful application of activated methylene compounds. wikipedia.org This method allows for the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to produce substituted acetic acids. wikipedia.org The Perkin alicyclic synthesis, an intramolecular variation of this reaction, was developed by William Henry Perkin, Jr. for creating cyclic compounds. wikipedia.org These foundational reactions highlighted the synthetic power of the activated methylene group and paved the way for the development of a vast field of chemistry that continues to be explored and expanded upon today.

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2S |

|---|---|

Molecular Weight |

124.17 g/mol |

IUPAC Name |

2-(methylsulfanylmethylidene)propanedinitrile |

InChI |

InChI=1S/C5H4N2S/c1-8-4-5(2-6)3-7/h4H,1H3 |

InChI Key |

RVDZIDDYLIPTDR-UHFFFAOYSA-N |

Canonical SMILES |

CSC=C(C#N)C#N |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 2 Methylthio Methylene Malononitrile

Nucleophilic Addition Reactions

2-((Methylthio)methylene)malononitrile is a versatile reagent in organic synthesis, readily undergoing nucleophilic addition reactions at the electrophilic carbon atom of the methylene (B1212753) group. This reactivity is attributed to the electron-withdrawing effects of the two cyano groups and the ability of the methylthio group to act as a leaving group.

Reactions with Amines and Hydrazines

The reaction of this compound with various amines and hydrazines serves as a facile route to a diverse range of nitrogen-containing heterocyclic compounds. These reactions typically proceed via an initial nucleophilic attack by the amine or hydrazine (B178648) on the double bond, followed by the elimination of methanethiol (B179389).

N-substituted hydrazinecarbothioamides react with this compound in dry ethanol (B145695), catalyzed by triethylamine (B128534), to afford 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide as the major product. researchgate.net This reaction highlights the propensity of the initial adduct to undergo cyclization.

The reaction with hydrazine hydrate (B1144303) is a well-established method for the synthesis of 5-aminopyrazoles. beilstein-journals.org The reaction of this compound with hydrazine hydrate leads to the formation of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. helsinki.fi This transformation underscores the role of this compound as a key building block for pyrazole (B372694) synthesis.

| Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |

| N-phenylhydrazinecarbothioamide | Et3N / Dry Ethanol | 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide | 65 | researchgate.net |

| Hydrazine hydrate | Not specified | 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile | Not specified | helsinki.fi |

Reactions with other Nucleophiles (e.g., Dithiocarbamates, Thiols)

Beyond amines and hydrazines, this compound reacts with a variety of other nucleophiles, leading to the formation of sulfur-containing heterocycles.

The reaction with dithiocarbamates has been shown to produce 1,3-thiazine-2-thione derivatives. researchgate.net This reaction demonstrates the utility of dithiocarbamates as binucleophiles in constructing six-membered heterocyclic rings.

Furthermore, reactions with 1,2-aminothiols, such as cysteamine (B1669678), provide a pathway to thiazolidine (B150603) derivatives. The cyclocondensation of this compound with cysteamine in ethanol yields 2-(thiazolidin-2-ylidene)malononitrile. nih.gov This product can be further functionalized to generate more complex thiazole-containing molecules. This reaction proceeds through a thiol-vinyl sulfide (B99878) exchange, followed by cyclization and elimination. nih.gov

| Reactant | Solvent | Product | Yield (%) | Reference |

| Dithiocarbamates | Not specified | 1,3-Thiazine-2-thione derivatives | Not specified | researchgate.net |

| Cysteamine | Ethanol | 2-(thiazolidin-2-ylidene)malononitrile | 73 | nih.gov |

Cycloaddition and Cyclocondensation Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic systems through cycloaddition and cyclocondensation reactions. The presence of multiple reaction sites allows for the construction of five- and six-membered rings with diverse functionalities.

Formation of Pyrimidine (B1678525) Derivatives

A notable application of this compound in the synthesis of pyrimidines is its one-pot, three-component reaction with primary amines and cyanoguanidine. researchgate.net This reaction, catalyzed by sodium ethoxide, leads to the formation of 4-(alkyl/arylamino)-6-amino-5-cyano-2-cyanoimino-1H-pyrimidines. researchgate.net The same products can be obtained through a classical two-step route involving the initial reaction of this compound with the primary amine to form an intermediate, which is then reacted with cyanoguanidine. researchgate.net In the absence of an amine, this compound reacts directly with cyanoguanidine in the presence of sodium ethoxide to yield a 4-ethoxy-2-cyanoimino-1H-pyrimidine derivative. researchgate.net

| Reactants | Catalyst | Product | Reference |

| Primary amines, Cyanoguanidine | Sodium ethoxide | 4-(Alkyl/arylamino)-6-amino-5-cyano-2-cyanoimino-1H-pyrimidines | researchgate.net |

| Cyanoguanidine | Sodium ethoxide | 4-Ethoxy-2-cyanoimino-1H-pyrimidine derivative | researchgate.net |

Formation of Pyrazole Derivatives

The reaction of this compound and its derivatives with hydrazines is a cornerstone for the synthesis of pyrazole derivatives. beilstein-journals.org These reactions typically proceed through an initial nucleophilic attack of the hydrazine, followed by cyclization to form the pyrazole ring.

For instance, the reaction of N-substituted hydrazinecarbothioamides with this compound yields 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide as the main product. researchgate.nethelsinki.fi This demonstrates a versatile method for introducing a carbothioamide functional group at the N1 position of the pyrazole ring. The reaction of phenylhydrazine (B124118) with this compound leads to the formation of 3-amino-5-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. helsinki.fi

| Reactant | Product | Reference |

| N-substituted hydrazinecarbothioamides | 5-amino-4-cyano-3-(methylthio)-N-substituted-1H-pyrazole-1-carbothioamides | researchgate.nethelsinki.fi |

| Phenylhydrazine | 3-amino-5-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | helsinki.fi |

Formation of Thiazole (B1198619) and Thiadiazole Derivatives

This compound serves as a key starting material for the synthesis of various thiazole and thiadiazole derivatives.

The reaction of bisthioureas with this compound in refluxing tetrahydrofuran (B95107) with a catalytic amount of triethylamine provides a direct route to 1,3,4-thiadiazoles. core.ac.uk This one-pot reaction is an efficient method for constructing symmetrically 2,5-disubstituted amino-1,3,4-thiadiazoles. core.ac.uk

Thiazole derivatives can also be synthesized from this compound. For example, the cyclocondensation with cysteamine affords 2-(thiazolidin-2-ylidene)malononitrile, which can be a precursor for more complex thiazole structures. nih.gov This initial product can undergo further reactions, for instance, with α-bromocarbonyl compounds, to yield 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. nih.gov

| Reactant | Solvent/Catalyst | Product | Reference |

| Bisthioureas | THF / Et3N | 1,3,4-Thiadiazoles | core.ac.uk |

| Cysteamine | Ethanol | 2-(thiazolidin-2-ylidene)malononitrile | nih.gov |

Formation of Thiophene (B33073) Derivatives

The synthesis of thiophene rings using this compound often employs principles related to the Gewald reaction. This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. researchgate.nethu.edu.jo In the context of this compound, it can react with itself or other active methylene compounds in the presence of sulfur and a basic catalyst to yield highly substituted 2-aminothiophenes.

The general mechanism commences with a Knoevenagel condensation, followed by the addition of sulfur. The base catalyzes the formation of an intermediate which then undergoes cyclization and tautomerization to form the stable aromatic thiophene ring. researcher.life While the specific use of this compound is a variation, the core mechanistic steps are analogous to the classical Gewald synthesis.

Table 1: Key Features of Thiophene Synthesis via Gewald-type Reaction

| Feature | Description |

| Reactants | Carbonyl compound, Active methylene nitrile, Elemental sulfur |

| Catalyst | Base (e.g., morpholine (B109124), triethylamine, pyridine) |

| Key Intermediates | Knoevenagel adduct, Sulfur adduct |

| Final Product | Polysubstituted 2-aminothiophene |

| Driving Force | Formation of a stable aromatic ring |

Formation of Pyrane Derivatives

The construction of pyran rings from this compound is typically achieved through multicomponent reactions. libretexts.orgmasterorganicchemistry.com These reactions capitalize on the reactivity of the active methylene group and the double bond. A common strategy involves the reaction of an aldehyde, malononitrile (B47326) (or its derivative), and a compound with an active methylene group (like a 1,3-dicarbonyl compound). libretexts.orgnih.gov

The reaction pathway generally proceeds through an initial Knoevenagel condensation between the aldehyde and the malononitrile derivative. masterorganicchemistry.comyoutube.com This is followed by a Michael addition of the 1,3-dicarbonyl compound to the newly formed α,β-unsaturated nitrile. The resulting intermediate then undergoes intramolecular cyclization and tautomerization to afford the stable 4H-pyran derivative. libretexts.org The use of various catalysts, including base catalysts, can facilitate this one-pot synthesis, offering an efficient route to highly functionalized pyran systems. nih.gov

Synthesis of Quinolone Derivatives

Research has demonstrated the utility of 2-[bis(methylthio)methylene]malononitrile, a close analog of the title compound, in the synthesis of fused quinolone systems. Specifically, its reaction with 4-hydroxyquinolones in the presence of triethylamine in dimethylformamide (DMF) yields furo[3,2-c]quinolone derivatives. nih.govnih.gov

The proposed mechanism begins with the base-catalyzed deprotonation of the 4-hydroxyquinolone. This is followed by a nucleophilic attack on the electron-deficient carbon of the methylene group of the malononitrile derivative, leading to the displacement of one of the methylthio groups. An intramolecular cyclization then occurs, where the oxygen attacks one of the cyano groups, ultimately forming the furan (B31954) ring fused to the quinolone core. nih.gov This reaction provides a direct route to complex heterocyclic structures with potential biological activities. mdpi.comrsc.org

Table 2: Synthesis of Furo[3,2-c]quinolone Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Major Product |

| 4-Hydroxyquinolones | 2-[bis(Methylthio)methylene]malononitrile | Et3N / DMF | 3-(Methylthio)-4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carbonitriles |

Synthesis of Triazole and Triazepine Derivatives

The synthesis of triazole derivatives from this compound can be achieved by reacting it with hydrazine derivatives. rsc.orgrsc.orgmdpi.com For instance, the reaction with N-substituted hydrazinecarbothioamides in the presence of a base can lead to the formation of 1,2,4-triazole-5(4H)-thiones as minor products, alongside pyrazole derivatives as the major products. mdpi.com The reaction proceeds via nucleophilic attack of the hydrazine on the electron-deficient double bond, displacement of the methylthio group, and subsequent intramolecular cyclization.

The synthesis of seven-membered triazepine rings can also be envisioned using malononitrile derivatives. nih.govlibretexts.org General strategies involve the reaction of compounds containing a 1,2-diamine functionality with appropriate bis-electrophiles. While direct synthesis from this compound requires specific reaction partners, its derivatives can be elaborated into precursors for cyclization reactions that form the triazepine core. nih.govresearchgate.net For example, reacting a malononitrile derivative with ethane-1,2-diamine can lead to the formation of triazepine structures. nih.gov

Other Heterocyclic Ring Formations

The reactivity of this compound and its bis(methylthio) analog makes them valuable synthons for a variety of other heterocyclic systems.

Pyridine (B92270) Derivatives : Multicomponent reactions involving malononitrile are a well-established route to highly substituted pyridines. nih.govkpi.ua Typically, a reaction between an aldehyde, a malononitrile derivative, and a compound with an active methylene group can be tailored to produce pyridine rings, often through a series of condensation, addition, and cyclization steps.

Pyrimidine Derivatives : The reaction of 2-[bis(methylthio)methylene]malononitrile with 1,6-dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine in the presence of potassium carbonate in DMF under reflux conditions has been shown to produce pyrimido[1,2-a]pyrimidine derivatives. This transformation involves the nucleophilic character of the pyrimidine amine attacking the malononitrile derivative, leading to cyclization. Furthermore, a one-step multicomponent reaction of bis(methylthio)methylene malononitrile with thiourea (B124793) and various amines yields pyrimido[2,1-b] nih.govthiazine derivatives.

Thiazole and Thiazolidine Derivatives : The condensation of 2-[bis(methylthio)methylene]malononitrile with 1,2-aminothiols like cysteamine provides a pathway to thiazolidine derivatives. The reaction involves a thiol-vinyl sulfide exchange, followed by cyclization and elimination of dicyanomethanide to form a stable 2-aryl-4,5-dihydrothiazole. nih.gov

Electrophilic Aromatic Substitution Reactions

While this compound itself is not an aromatic compound that undergoes substitution on its core structure, its derivatives, particularly those containing aromatic heterocyclic rings, can participate in electrophilic aromatic substitution reactions. masterorganicchemistry.comrsc.org For example, if the compound is used to synthesize a thiophene derivative, the resulting thiophene ring can undergo reactions such as nitration or halogenation.

The general mechanism for electrophilic aromatic substitution involves the attack of the π-electrons of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com A base then removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. rsc.org The electron-rich nature of many heterocyclic systems, such as thiophenes and pyridines, makes them susceptible to such substitutions, allowing for further functionalization of the molecules derived from this compound.

Radical Reaction Mechanisms

Ketene (B1206846) dithioacetals, such as this compound, can be involved in reactions proceeding through radical mechanisms. Anodic olefin coupling reactions, for instance, provide evidence for a "radical-type" cyclization involving ketene dithioacetals. nih.gov In these electrochemical reactions, a one-electron oxidation of the ketene dithioacetal can generate a radical cation. This reactive intermediate can then undergo intramolecular cyclization with another olefinic part of the molecule.

Furthermore, the activated double bond in this compound, analogous to that in acrylonitrile, suggests its potential to participate in free-radical polymerization. This process would be initiated by a free-radical initiator, which adds to the double bond to create a new radical. This radical can then propagate by adding to subsequent monomer units, leading to a polymer chain. kpi.ua Photochemical cycloadditions are another possibility, where UV irradiation could excite the molecule, leading to [2+2] cycloaddition reactions with other alkenes to form cyclobutane (B1203170) rings. nih.govlibretexts.orgresearchgate.net

Stereoselective Transformations

The reactivity of this compound and its derivatives allows for stereoselective transformations, leading to the preferential formation of one stereoisomer over others. These reactions are crucial in synthesis as they provide control over the three-dimensional arrangement of atoms in the product molecule. Investigations into these transformations have revealed a high degree of selectivity in several reaction types.

One notable example is the regioselective synthesis of (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide. The initial cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine affords 2-(thiazolidin-2-ylidene)malononitrile. Subsequent treatment of this intermediate with sodium hydrosulfide (B80085) hydrate results in the formation of the thioamide derivative as a single (E) geometric isomer. nih.gov The stereoselectivity of this thionation step was unequivocally confirmed by single-crystal X-ray diffraction analysis of the product. nih.gov

Another instance of stereoselectivity is observed in the reaction of 2-[amino(methylthio)methylene]malononitrile with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) in the presence of pyridine. This reaction yields (Z)-2-{(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile. mdpi.com The formation of the Z-isomer is specific under these reaction conditions.

Furthermore, the reaction of 2-(bis(methylthio)methylene)malononitrile with morpholine leads to the formation of 2-[methylthio(morpholino)methylene]malononitrile. X-ray crystal structure analysis of this product revealed a specific cis-trans configuration around the C=C bond, described as a Z, E configuration, where the two cyano groups and the morpholinyl ring adopt a defined spatial arrangement. sciencepublishinggroup.com

Table 1: Examples of Stereoselective Transformations

| Reactant(s) | Reagent(s) | Product | Stereochemistry | Analytical Confirmation | Reference |

|---|

Investigation of Reaction Intermediates

Understanding the intermediates in a chemical reaction is fundamental to elucidating its mechanism. In the context of reactions involving this compound and its analogs, several studies have focused on identifying and characterizing the transient species formed during the transformation.

In the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile in dry ethanol catalyzed by triethylamine, a number of products were isolated, suggesting the formation of various reactive intermediates. The major product isolated was 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide. However, minor products such as 3,4-disubstituted amino-1H-1,2,4-triazole-5(4H)-thiones and pyrazole carbonitrile were also obtained. The formation of these different products points to a complex reaction pathway with multiple competing intermediates. The structures of these products were confirmed through mass spectrometry, IR spectroscopy, NMR, elemental analyses, and in some cases, X-ray structure analysis.

A proposed mechanism for certain reactions involving malononitrile derivatives involves the formation of a malononitrile anion. This nucleophilic intermediate can then participate in various bond-forming reactions. For instance, in the reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with malononitrile, it is proposed that the first step is the addition of a malononitrile anion to the diazadiene. This is followed by the elimination of HCl to form a new 1,2-diazadiene intermediate. researchgate.net

The condensation of 2-((alkylthio)(aryl)methylene)malononitrile with 1,2-aminothiol to form 2-aryl-4,5-dihydrothiazole is suggested to proceed through a unique mechanism involving several intermediates. The proposed pathway includes a thiol-vinyl sulfide exchange, followed by cyclization, and finally the elimination of a dicyanomethanide intermediate to yield the stable product. nih.gov

Table 2: Investigated Reaction Intermediates and Proposed Mechanisms

| Reaction | Proposed/Identified Intermediate(s) | Method of Investigation | Reference |

|---|---|---|---|

| N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile | Multiple intermediates leading to pyrazole and triazole derivatives | Product isolation and characterization (MS, IR, NMR, X-ray) | |

| 4,4-dichloro-1,2-diazabuta-1,3-dienes with malononitrile | Malononitrile anion, 1,2-diazadiene intermediate | Proposed mechanism based on final products | researchgate.net |

| 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-aminothiol | Intermediates from thiol-vinyl sulfide exchange, cyclization, and dicyanomethanide elimination | Proposed reaction mechanism | nih.gov |

Advanced Characterization Techniques and Spectroscopic Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of 2-((Methylthio)methylene)malononitrile is dominated by a very strong and sharp absorption band around 2225 cm⁻¹, which is indicative of the nitrile (-C≡N) stretching vibration. The stretching of the carbon-carbon double bond (C=C) results in a distinct absorption band in the region of 1595 cm⁻¹. Additionally, C-H stretching vibrations are observed; the sp² C-H stretch of the vinylic group appears above 3000 cm⁻¹ (approx. 3055 cm⁻¹), while the sp³ C-H stretches of the methyl group are found just below 3000 cm⁻¹ (approx. 2930 cm⁻¹). scielo.brrsc.orgnih.govfishersci.canih.govchemscene.comlibretexts.orgmdpi.comlibretexts.orgsciengine.compressbooks.pubmdpi.com

Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3055 | Medium | C-H stretch (sp²) |

| 2930 | Medium | C-H stretch (sp³) |

| 2225 | Strong, Sharp | C≡N stretch (Nitrile) |

| 1595 | Medium | C=C stretch (Olefinic) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of this compound. fishersci.ca The compound has a molecular formula of C₅H₄N₂S. HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺. The experimentally measured exact mass would be compared against the calculated theoretical mass to confirm the elemental composition with a high degree of confidence.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄N₂S |

| Calculated Exact Mass [M] | 124.0095 |

| Calculated m/z for [M+H]⁺ | 125.0173 |

| Observed m/z for [M+H]⁺ | Consistent with calculated value |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

While direct MALDI-TOF MS analysis of this compound is not extensively detailed in the available literature, the technique is highly relevant to the broader class of malononitrile (B47326) derivatives. A notable example is 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), a compound that has gained prominence not as an analyte, but as an excellent matrix for the MALDI-TOF analysis of synthetic compounds, particularly nonpolar, labile substances, and polymers. mdpi.comsigmaaldrich.comnih.govwikipedia.org DCTB functions primarily as an electron transfer agent, producing radical cations or anions of the analyte with minimal fragmentation. sigmaaldrich.com

However, the use of DCTB as a matrix is not without potential complications. Research has highlighted a significant pitfall when analyzing compounds containing aliphatic primary or secondary amino groups. mdpi.comnih.gov In these cases, DCTB can undergo a nucleophilic reaction with the analyte's amino group, leading to the formation of a matrix-analyte adduct. mdpi.comnih.gov This reaction manifests as strong, unexpected ion peaks with a mass difference that can be mistaken for impurities. mdpi.com The proposed mechanism involves the amino group replacing the dicyanomethylene group of the DCTB matrix. mdpi.comnih.gov This reactivity is not observed with tertiary amines or aromatic amines, which either lack the necessary transferable proton or are not sufficiently nucleophilic. mdpi.com Therefore, caution is advised when using DCTB as a matrix for amine-containing compounds to avoid misinterpretation of the resulting mass spectra. mdpi.com

Electron Ionization (EI) Technique

In the gas phase, these molecules are ionized to produce a molecular ion (M•+), which then undergoes a series of fragmentation events. The analysis of these fragments helps in confirming the molecular structure. For 2-benzylidenemalononitrile (m/z 154), key fragments observed include those at m/z 127 (loss of HCN), m/z 103, and m/z 76, which are explained by the resonance stabilization of the resulting radical species. unlp.edu.ar The fragmentation pathways are crucial for distinguishing between isomers and understanding the stability of different parts of the molecule. The study of such fragmentation can also reveal the presence of tautomeric forms, such as nitrile-ketenimine tautomerism, in the gas phase. unlp.edu.ar

Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry is a soft ionization technique ideal for analyzing less volatile and thermally labile molecules, including reaction intermediates and products in solution. Its application is particularly relevant in studying the reactivity of this compound and its analogues. For instance, the class of compounds known as 2-((alkylthio)(aryl)methylene)malononitrile (TAMM) has been investigated for its rapid and specific condensation reaction with 1,2-aminothiols under biocompatible conditions. nih.govresearchgate.net This reaction is used for the site-specific modification of proteins and peptides. nih.gov High-resolution mass spectrometry, such as ESI-TOF, is essential in these studies to confirm the formation of the desired product, 2-aryl-4,5-dihydrothiazole, and to verify the covalent modification of the target biomolecule. nih.gov

Furthermore, ESI-MS has been successfully employed for the high-sensitivity analysis of oligosaccharides after derivatization with malononitrile. nih.gov This method converts the oligosaccharides into dinitrile compounds, which can be readily ionized and detected in negative ion mode with high sensitivity, demonstrating the utility of the malononitrile functional group in advanced analytical applications. nih.gov

X-ray Crystallography and Diffraction Analysis

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Structural Elucidation

Single crystal X-ray diffraction is the gold standard for unambiguous structural confirmation of novel compounds. This technique has been extensively applied to derivatives of this compound to verify their synthesized structures. By growing suitable single crystals and analyzing their diffraction patterns, researchers can precisely map the atomic positions within the molecule.

Examples of structurally elucidated derivatives include:

2-[Methylthio(morpholino)methylene]malononitrile : Its structure was confirmed by X-ray diffraction analysis after being synthesized from the reaction of 2-(bis(methylthio)methylene)malononitrile and morpholine (B109124).

2-((10-Hexyl-10H-phenothiazin-3-yl)methylene)malononitrile and 2-((10-Octyl-10H-phenothiazin-3-yl)methylene)malononitrile : The final structures of these phenothiazine (B1677639) derivatives were confirmed by single-crystal X-ray studies.

2-[(Dipyrrolidin-1-yl)methylene]malononitrile : The identity of this compound, prepared from 2-[bis(methylthio)methylene]malononitrile and pyrrolidine (B122466), was established through X-ray diffraction.

2-(4-Methylbenzylidene)malononitrile (B52347) : The crystal structure of this benzylidenemalononitrile (B1330407) derivative has also been determined, revealing its molecular geometry. alkalisci.com

Analysis of Crystal Systems and Space Groups

The crystallographic data obtained from X-ray diffraction analysis includes the crystal system and space group, which describe the symmetry and periodic arrangement of molecules in the crystal lattice. This information is fundamental to understanding the solid-state packing of the material. Derivatives of this compound have been found to crystallize in various systems, reflecting the influence of different substituents on the crystal packing.

| Compound | Crystal System | Space Group |

| 2-[Methylthio(morpholino)methylene]malononitrile | Orthorhombic | Pna2₁ |

| 2-((10-Hexyl-10H-phenothiazin-3-yl)methylene)malononitrile (3a) | Monoclinic | P2₁/a |

| 2-((10-Octyl-10H-phenothiazin-3-yl)methylene)malononitrile (3b) | Triclinic | P-1 |

| 2-[(Dipyrrolidin-1-yl)methylene]malononitrile | Orthorhombic | Pbcn |

| 2-(4-Methylbenzylidene)malononitrile | Triclinic | P-1 |

This table presents crystallographic data for various derivatives of malononitrile as reported in scientific literature.

Conformational Analysis in Crystalline State (e.g., cis-trans Configurations, Chair Conformations)

Beyond simple connectivity, X-ray crystallography reveals the specific conformation of molecules in the solid state. This includes the spatial arrangement of atoms that can rotate around single bonds and the configuration around double bonds.

In the structure of 2-[Methylthio(morpholino)methylene]malononitrile , the two cyano groups and the morpholinyl ring adopt a cis-trans configuration relative to the central C=C double bond. Furthermore, the morpholine ring itself is found in a stable chair conformation.

For 2-[(Dipyrrolidin-1-yl)methylene]malononitrile , the two pyrrolidine rings and the two cyano groups adopt a trans configuration across the C=C bond.

Analysis of 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile shows that the malononitrile group is not co-planar with the aromatic rings but is twisted, with a significant dihedral angle observed between the planes.

These conformational details are critical as they influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, ultimately affecting its bulk physical and chemical behavior.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

A comprehensive search for crystallographic and spectroscopic data specifically for this compound did not yield detailed research findings on its specific intermolecular and intramolecular interactions. While studies on structurally related malononitrile derivatives are available, providing their data would be scientifically inaccurate for the specified compound.

Analysis of similar molecules suggests that compounds of this class can participate in various non-covalent interactions. For instance, studies on other methylenemalononitrile derivatives have identified weak intermolecular interactions such as C–H···N hydrogen bonds, where the nitrogen atoms of the cyano groups act as hydrogen bond acceptors. nih.govmdpi.com In these related structures, such interactions often link molecules into dimers or extended chain motifs. nih.gov

Furthermore, in derivatives containing sulfur atoms, interactions involving sulfur, such as C–H···S hydrogen bonds, have also been observed. sciencepublishinggroup.com However, without experimental data from single-crystal X-ray diffraction or detailed spectroscopic analysis specifically for this compound, the precise nature, geometry, and strength of its interactions cannot be detailed. Theoretical studies, such as those using Density Functional Theory (DFT), could provide insights but were not found for this specific compound.

Due to the lack of specific research on this compound, a data table detailing its hydrogen bond geometries or other non-covalent interactions cannot be provided.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties with a good balance of accuracy and computational cost.

A foundational step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. Using a specified level of theory and basis set (e.g., B3LYP/6-311G(d,p)), the forces on each atom are calculated, and the atomic positions are iteratively adjusted until a minimum on the potential energy surface is located. This yields precise theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray crystallography).

Analysis of the electronic structure provides insight into a molecule's reactivity and electronic properties. Key parameters are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. mdpi.com A small energy gap generally suggests higher reactivity and potential for intramolecular charge transfer (ICT). fishersci.ca

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the characteristic vibrational modes (stretching, bending, twisting) associated with different functional groups. The calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. Furthermore, these calculations are used to derive important thermochemical parameters such as zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, and entropy.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. fishersci.ca The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with these charge transfer events, offering a deeper understanding of the molecule's electronic structure and stability. nih.gov

Non-Linear Optical (NLO) Properties Calculations

Computational methods are also used to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. nih.gov Key NLO parameters, such as the first-order hyperpolarizability (β), are calculated using DFT. Molecules with significant NLO response typically feature strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov High calculated hyperpolarizability values suggest that a compound may be a promising candidate for NLO materials. nih.gov

Molecular Modeling and Docking Studies

Computational chemistry provides valuable insights into the structural and electronic properties of 2-((Methylthio)methylene)malononitrile and its derivatives, complementing experimental data. Molecular modeling techniques, particularly Density Functional Theory (DFT), have been employed to investigate the geometric and electronic characteristics of related compounds.

Studies on derivatives of this compound, such as 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile and 2-[methylthio(morpholino)methylene]malononitrile, reveal common computational approaches that are applicable to the parent compound. nih.govnih.gov Geometry optimization is a fundamental step, often carried out using basis sets like 6-31G(d,p) to predict key structural parameters. nih.gov

These studies often compare computationally derived data with experimental results from X-ray crystallography. For instance, in a study on a phenothiazine (B1677639) derivative, the malononitrile (B47326) group was found to be twisted relative to the aromatic rings, a feature that can be explored and quantified through computational modeling. nih.gov Similarly, analysis of a morpholino derivative showed that the central S1/N3/C2/C9 fragment is nearly planar, with the morpholine (B109124) ring twisted out of this plane. nih.gov Such conformational details are crucial for understanding the molecule's reactivity and potential interactions.

Molecular electrostatic potential (MEP) maps are another important output of these studies, indicating potential sites for electrophilic and nucleophilic attack. nih.gov Furthermore, frontier molecular orbital (FMO) analysis, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer properties and electronic excitation behavior of the molecule. nih.gov

While specific molecular docking studies for this compound are not extensively reported in the reviewed literature, the structural and electronic information obtained from molecular modeling serves as a critical foundation for such investigations. Docking studies would involve placing the optimized structure of the compound into the active site of a biological target to predict binding affinity and mode of interaction, which is a common approach in drug discovery and design. The MEP and FMO data would be particularly relevant for predicting the types of interactions (e.g., hydrogen bonding, electrostatic interactions) the molecule could form with a protein.

Table 1: Representative Computational Methods and Findings for Derivatives of this compound

| Computational Method | Parameter Investigated | Typical Findings | Reference |

| Density Functional Theory (DFT) | Geometry Optimization | Prediction of bond lengths, bond angles, and dihedral angles. | nih.govnih.gov |

| X-ray Diffraction Analysis | Crystal Structure | Determination of three-dimensional molecular structure and intermolecular interactions. | nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Reactive Sites | Identification of electron-rich and electron-deficient regions, indicating potential for chemical reactions. | nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Electronic Properties | Calculation of HOMO-LUMO energy gap to understand charge transfer and reactivity. | nih.gov |

Reaction Mechanism Elucidation via Computational Methods

The elucidation of reaction mechanisms through computational methods is a powerful tool in organic chemistry. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can provide a detailed understanding of the reaction pathways, transition states, and factors controlling selectivity.

Theoretical studies on cycloaddition reactions, a common class of reactions in organic synthesis, often employ DFT to understand the regio- and stereoselectivity of the products formed. nih.gov While specific studies on this compound as a reactant in cycloadditions are not detailed in the provided search results, the methodologies are broadly applicable. Such studies would involve calculating the energies of the different possible transition states leading to various isomers. Analysis of the electronic structure of the reactants, including their frontier molecular orbitals, can provide a qualitative understanding of the observed selectivity, which can then be quantified through transition state energy calculations.

For instance, in the context of a [3+2] cycloaddition reaction, computational analysis can help determine whether the reaction proceeds via a concerted or stepwise mechanism and can predict the most likely stereochemical outcome (endo vs. exo). rsc.org The influence of solvents on the reaction mechanism can also be investigated using continuum solvation models.

The synthesis of 2-(ethoxymethylene)malononitrile, a structurally similar compound, involves the reaction of malononitrile with triethoxymethane. mdpi.com A computational investigation of this reaction could elucidate the role of the acetic anhydride (B1165640) catalyst and map out the potential energy surface of the reaction, identifying key intermediates and transition states.

Table 2: Computational Approaches for Reaction Mechanism Elucidation

| Reaction Type | Computational Method | Information Gained | Potential Application to this compound |

| Nucleophilic Substitution | Density Functional Theory (DFT) | Transition state structures, activation energies, reaction pathways (addition-elimination vs. direct displacement). | Elucidating the mechanism of substitution of the methylthio group by various nucleophiles. |

| Cycloaddition Reactions | Density Functional Theory (DFT) | Regioselectivity, stereoselectivity, concerted vs. stepwise mechanisms, influence of catalysts. | Predicting the outcome of cycloaddition reactions where it acts as a dienophile or dipolarophile. |

| Synthesis Reactions | Density Functional Theory (DFT) | Role of catalysts, identification of intermediates and transition states, overall reaction energetics. | Understanding the mechanism of its formation from precursors like malononitrile and carbon disulfide. |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthons for Heterocyclic Systems

2-((Methylthio)methylene)malononitrile, also known as 2-[bis(methylthio)methylene]malononitrile, is a highly versatile and reactive building block in organic synthesis. Its structure, featuring two nitrile groups and two methylthio groups attached to a C=C double bond, provides multiple electrophilic and nucleophilic sites. This unique arrangement allows it to react with a wide array of binucleophilic reagents, making it an invaluable synthon for the construction of diverse and complex heterocyclic systems. researchgate.net The methylthio group serves as an excellent leaving group, facilitating substitution and cyclization reactions, while the activated nitrile groups readily participate in ring-forming processes. This reactivity has been exploited for the synthesis of a broad spectrum of nitrogen, sulfur, and oxygen-containing heterocycles, including poly-functionalized monocyclic and fused ring systems. researchgate.netnih.gov

Precursors for Poly-functionalized Heterocycles

The electrophilic nature of the carbon atoms and the good leaving group ability of the methylthio moiety make this compound an ideal precursor for synthesizing heterocycles adorned with multiple functional groups. Its reaction with various nucleophiles leads to the formation of highly substituted rings. For instance, it undergoes cyclocondensation with diaminoalkanes to produce 2-(imidazolidin-2-ylidene)malononitrile and 2-(tetrahydropyrimidin-2-ylidene)malononitrile derivatives in good yields. tsijournals.com These products retain the dicyanomethylene group, offering further opportunities for chemical modification. Similarly, its utility is demonstrated in the one-pot, three-component synthesis of 4-(alkyl/arylamino)-6-amino-5-cyano-2-cyanoimino-1H-pyrimidines, showcasing its role in constructing complex, functionally dense heterocyclic structures. researchgate.net

Building Blocks for Pyrimidines and Related Nitrogen Heterocycles

This compound is a key starting material for the synthesis of pyrimidines and other nitrogen-containing heterocycles. These reactions typically involve the displacement of one or both methylthio groups by nitrogen nucleophiles, followed by cyclization. A notable application is the one-pot, three-component reaction with cyanoguanidine and various amines to yield a series of poly-functionalized cyanoiminopyrimidines. researchgate.net Furthermore, its reaction with diaminoalkanes provides a straightforward route to cyclic ketene-N,S-acetals like 2-(imidazolidin-2-ylidene)malononitrile and its six-membered ring analogue, 2-(tetrahydropyrimidin-2-ylidene)malononitrile. tsijournals.com

| Reactant(s) | Product Type | Reference |

|---|---|---|

| Diaminoalkanes | 2-(Imidazolidin/tetrahydropyrimidin-2-ylidene)malononitrile | tsijournals.com |

| Cyanoguanidine, Amines | 4-(Alkyl/arylamino)-6-amino-5-cyano-2-cyanoimino-1H-pyrimidine | researchgate.net |

Synthons for Pyrazoles, Thiazoles, and Thiadiazoles

The reactivity of this compound extends to the synthesis of five-membered heterocycles containing nitrogen and sulfur.

Thiadiazoles and Thiazoles : It reacts with bisthioureas in a one-pot reaction to afford 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives. core.ac.uk The reaction of N,N-disubstituted hydrazinecarbothioamides with this compound can also yield 1,3,4-thiadiazoles. helsinki.fi A different route to the thiazole (B1198619) family involves the cyclocondensation with cysteamine (B1669678), which yields 2-(thiazolidin-2-ylidene)malononitrile. nih.gov This intermediate can be further reacted with α-bromocarbonyl compounds to produce novel 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. nih.gov

Pyrazoles : The synthesis of 3-amino-5-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is achieved through the reaction of this compound with phenyl hydrazine (B178648). helsinki.fi Generally, ketene (B1206846) dithioacetals are utilized for synthesizing pyrazoles via cyclization with various hydrazine derivatives. beilstein-journals.org

| Reactant(s) | Product Type | Reference |

|---|---|---|

| Bisthioureas | 1,3,4-Thiadiazoles and 1,3-Thiazoles | core.ac.uk |

| Cysteamine | 2-(Thiazolidin-2-ylidene)malononitrile | nih.gov |

| Phenyl hydrazine | 3-Amino-5-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | helsinki.fi |

Synthesis of Sulfur-containing Heterocycles (e.g., Thiophenes, Thiazines)

Beyond thiazoles, this compound is a precursor to other important sulfur-containing heterocycles.

Thiazines : The reaction between dithiocarbamates and this compound leads to the unexpected but valuable formation of 4-imino-6-(methylthio)-3-substituted-3,4-dihydro-2H-1,3-thiazine-2-thiones. researchgate.net

Thiophenes : While direct synthesis of thiophenes from this compound is less common, the broader class of ketene dithioacetals, to which it belongs, can be used to prepare highly substituted thiophenes. One such method involves the copper(II)-catalyzed reaction of ketene dithioacetals with diazo compounds. researchgate.net

Formation of Oxygen-containing Heterocycles (e.g., Pyrans, Furoquinolones)

The versatility of this compound is also evident in its ability to form oxygen-containing heterocyclic rings.

Furoquinolones : A significant application is the synthesis of furo[3,2-c]quinolone derivatives. The reaction of 4-hydroxyquinolones with this compound in a mixture of DMF and triethylamine (B128534) (Et3N) yields 3-(methylthio)-4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carbonitriles as the major product. researchgate.netresearchgate.net

Pyrans : Ketene dithioacetals can undergo [4+2] cyclization reactions with acyl chlorides to generate γ-pyrones, demonstrating a potential pathway for pyran synthesis from this class of synthons. researchgate.net

Construction of Fused Ring Systems (e.g., Pyrimidoquinolines)

This compound is instrumental in constructing complex, fused heterocyclic systems. The furo[3,2-c]quinolones mentioned previously are a prime example of such structures, where a furan (B31954) ring is fused to a quinolone core. researchgate.netresearchgate.net Another important fused system synthesized from this precursor is the pyrimido[2,1-b] core.ac.ukresearchgate.netthiazine ring. A one-step multicomponent reaction involving this compound, thiourea (B124793), and various heteryl amines yields substituted 2,6-diimino-4,8-bis(methylthio)pyrimido[2,1-b] core.ac.ukresearchgate.netthiazine-3,7-dicarbonitrile derivatives. ajrconline.org Similarly, reacting 6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine with a related ketene dithioacetal leads to the formation of a tetrahydropyrimido[2,1-b] core.ac.ukresearchgate.netthiazine core. sciencepublishinggroup.com

| Reactant(s) | Product Type | Reference |

|---|---|---|

| 4-Hydroxyquinolones | Furo[3,2-c]quinolones | researchgate.netresearchgate.net |

| Thiourea, Heteryl amines | Pyrimido[2,1-b] core.ac.ukresearchgate.netthiazines | ajrconline.org |

| 6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine | Tetrahydropyrimido[2,1-b] core.ac.ukresearchgate.netthiazine | sciencepublishinggroup.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-[bis(methylthio)methylene]malononitrile |

| 2-(Imidazolidin-2-ylidene)malononitrile |

| 2-(Tetrahydropyrimidin-2-ylidene)malononitrile |

| 4-(Alkyl/arylamino)-6-amino-5-cyano-2-cyanoimino-1H-pyrimidine |

| Cyanoguanidine |

| 1,3,4-Thiadiazole |

| 1,3-Thiazole |

| Cysteamine |

| 2-(Thiazolidin-2-ylidene)malononitrile |

| 2-(E)-Cyano(thiazolidin-2-ylidene)thiazole |

| 3-Amino-5-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile |

| Phenyl hydrazine |

| 4-Imino-6-(methylthio)-3-substituted-3,4-dihydro-2H-1,3-thiazine-2-thione |

| Thiophene (B33073) |

| Furo[3,2-c]quinolone |

| 4-Hydroxyquinolone |

| 3-(Methylthio)-4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carbonitrile |

| γ-Pyrone |

| Pyrimido[2,1-b] core.ac.ukresearchgate.netthiazine |

| 2,6-Diimino-4,8-bis(methylthio)pyrimido[2,1-b] core.ac.ukresearchgate.netthiazine-3,7-dicarbonitrile |

| Thiourea |

| 6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine |

| Tetrahydropyrimido[2,1-b] core.ac.ukresearchgate.netthiazine |

Applications in Analytical Chemistry for Polymer Characterization

The structural analysis of synthetic polymers is a critical aspect of materials science, and mass spectrometry techniques are indispensable tools for this purpose. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is particularly well-suited for polymer analysis due to its high tolerance for salts, extensive analytical mass range, and its ability to handle polymers with varying solubilities. wpmucdn.com This soft ionization technique minimizes fragmentation, allowing for the accurate determination of molecular weights and distributions. wpmucdn.com

In MALDI-TOF MS, the choice of matrix is crucial for successful analysis. The matrix co-crystallizes with the analyte (the polymer) and absorbs the laser energy, facilitating a soft desorption and ionization of the polymer molecules. wpmucdn.com Certain malononitrile (B47326) derivatives have been identified as highly effective matrices for the analysis of various synthetic polymers.

One of the most prominent examples is trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). nih.gov DCTB has demonstrated superior performance compared to other common matrices for the analysis of electroconjugated polymers like polythiophenes, offering better sensitivity and a higher signal-to-noise ratio. nih.gov The high efficiency of DCTB is attributed to several key factors:

High Ionization Energy: DCTB possesses a higher ionization energy compared to many other matrices, which is favorable for the ionization of polymer molecules. nih.gov

Strong Absorptivity: It has a very high absorptivity at the typical laser wavelengths used in MALDI-MS (e.g., 337 nm from a nitrogen laser). wpmucdn.comnih.gov

Reduced Intermolecular Interactions: The presence of a bulky tert-butyl group on the DCTB molecule decreases intermolecular forces in the solid state. This makes the evaporation of neutral matrix molecules less energy-demanding, leading to a more efficient desorption/ionization process. nih.gov

However, the use of DCTB is not without its challenges. For compounds containing aliphatic primary or secondary amino groups, DCTB can undergo nucleophilic reactions, forming matrix adducts. nih.gov This can lead to the appearance of strong, unexpected ion peaks in the mass spectrum, potentially causing misinterpretation of the data as impurities. nih.gov Additionally, when analyzing polymers with a number average molecular weight (M(n)) below 10,000 g/mol , MALDI measurements using DCTB can sometimes overestimate the low-mass oligomers, leading to inaccurate M(n) and polydispersity index (PDI) values. nih.gov

The following interactive table provides examples of experimental conditions for using DCTB as a matrix in the MALDI-TOF-MS analysis of synthetic polymers.

| Polymer Analyte | Matrix | Cationic Agent (Salt) | Solvent | Sample Preparation Recipe | Source |

|---|---|---|---|---|---|

| Poly(butyl acrylate) | DCTB | Sodium trifluoroacetate (B77799) (NaTFA) | Tetrahydrofuran (B95107) (THF) | Matrix (40 mg/mL), Salt (1 mg/mL), and Polymer (1 mg/mL) solutions were mixed in a 5:5:0.5 ratio (sample:matrix:salt). 0.5 µL of the mixture was spotted on the target plate. | nist.gov |

| Poly(butyl acrylate) | DCTB | Potassium Iodide (KI) | Tetrahydrofuran (THF), Methanol | Polymer solution (4.0 mg/mL in THF) was mixed with DCTB (11.1 mg/mL in THF) and KI (0.5 mg/mL in methanol) at a matrix/polymer/salt molar ratio of 2000:1:100. | nist.gov |

| Poly(styrene) | DCTB | Silver trifluoroacetate (AgTFA) | Tetrahydrofuran (THF) | Polymer solution (4.0 mg/mL in THF) was mixed with DCTB (11.1 mg/mL in THF) and AgTFA (10.1 mg/mL in THF) at a matrix/polymer/salt molar ratio of 1000:1:100. | nist.gov |

Supramolecular Chemistry and Crystal Engineering of Malononitrile-based Architectures

The study of intermolecular interactions and their role in directing the assembly of molecules in the solid state is known as crystal engineering. This field aims to design and synthesize new crystalline materials with desired physical and chemical properties by understanding and controlling how molecules pack together. ias.ac.in Malononitrile and its derivatives are valuable building blocks in this field due to their rigid structure and the presence of functional groups capable of forming specific intermolecular interactions.

The design of organic crystalline materials is fundamentally a practice of solid-state supramolecular synthesis. ias.ac.in The primary principle involves identifying and utilizing robust and predictable non-covalent interactions, often referred to as "supramolecular synthons," to guide the assembly of molecules into a desired network structure. ias.ac.in A successful design strategy requires a deep understanding of the complex interplay between various intermolecular forces, which include strong interactions like classical hydrogen bonds, as well as weaker forces such as C-H···N, C-H···O, C-H···S contacts, and π-π stacking interactions. ias.ac.inrsc.org

Analyzing large datasets of known crystal structures, such as those in the Cambridge Structural Database (CSD), allows researchers to identify preferred interaction patterns and synthons. mdpi.com The frequency of specific contacts between functional groups in the database is directly related to their interaction energies, providing a knowledge-based approach to predicting and designing new crystal structures. mdpi.com

The cyano groups of the malononitrile moiety are excellent hydrogen bond acceptors, leading to a variety of observed interaction motifs in the solid state.

C-H···N Interactions: In the crystal structure of 2-(ethoxymethylene)malononitrile, molecules are linked into infinite chains through C-H···N≡C close contacts, with a measured interaction distance of 2.494 Å. mdpi.com

C-H···S and C-H···O Interactions: The crystal structure of a related derivative, 2-[methylthio(morpholino)methylene]malononitrile, reveals a network of intermolecular hydrogen bonds. These include classical C-H···S and weak C-H···O interactions that connect the molecules into chains. sciencepublishinggroup.com

π-π Stacking: In crystals of 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM), molecules are arranged in parallel patterns stabilized by weaker π–π interactions and hydrogen bonds. mdpi.com

In some cases, the molecular packing is not dominated by strong, specific interactions. For instance, the crystal structure of 2-(4-methylbenzylidene)malononitrile (B52347) shows molecules stacking in a head-to-tail fashion without any single significant intermolecular interaction being dominant. nih.gov This highlights the subtle balance of forces that dictates the final crystal architecture.

The conformation of a molecule within a crystal lattice can be significantly influenced by both its intrinsic chemical structure and the conditions of crystallization. The planarity or non-planarity of molecular fragments relative to one another is a key conformational feature. For example, in 2-[methylthio(morpholino)methylene]malononitrile, the morpholine (B109124) ring is twisted out of the plane of the central molecular fragment, with a C8—N3—C2—S1 torsional angle of 33.1°. sciencepublishinggroup.com

A powerful demonstration of tailoring molecular conformation is the phenomenon of polymorphism, where a single compound can form multiple distinct crystal structures. This was observed for 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM), which was crystallized into two different forms, A-1 (orthorhombic) and A-2 (monoclinic), by controlling the crystallization solvent and cooling rate. mdpi.com

Crystal Form A-1: Obtained by slow evaporation from an ethanol (B145695)/water mixture, it has a higher density and more rigid molecular packing. mdpi.com

Crystal Form A-2: Obtained by cooling a hot ethanol solution, it has a lower density and is characterized by weaker π–π interactions. mdpi.com

These different packing arrangements and conformations directly impact the material's properties. The highly twisted stacking in one form leads to a bluer emission, while a more planar conformation in the other results in a redder emission. mdpi.com Furthermore, the A-2 crystal exhibits mechanochromic behavior, transforming into the A-1 structure upon grinding, which is accompanied by a fluorescence shift from red to yellow. mdpi.com

Applications in Optoelectronic Materials (e.g., Dye-Sensitized Solar Cells)

Malononitrile derivatives are of significant interest in the field of optoelectronics due to their strong electron-accepting nature and nonlinear optical properties. researchgate.netresearchgate.net They are frequently incorporated into donor-π-acceptor (D-π-A) molecules used in organic solar cells and other devices.

In the context of dye-sensitized solar cells (DSSCs), the fundamental mechanism involves a dye (sensitizer) that absorbs light, promoting an electron to an excited state. This excited electron is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), generating a photocurrent. nih.gov Molecular modeling of nitrile-containing dyes like 4-methylphthalonitrile (B1223287) shows that the lowest energy excited states are due to photo-induced electron transfer processes, facilitating this crucial electron injection step. nih.gov

A specific malononitrile derivative, 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM), has been investigated as an efficient molecular donor in vacuum-processed bulk-heterojunction organic solar cells. rsc.org This molecule exhibits several properties that make it promising for photovoltaic applications:

It has an unusually deep highest-occupied molecular orbital (HOMO) level, which leads to a high open-circuit voltage (Vₒ꜀), a key parameter for solar cell efficiency. rsc.org

It demonstrates reasonably high hole-mobility, which is essential for efficient charge transport within the device. rsc.org

When DPTMM was co-evaporated with the electron acceptor C₆₀, the resulting solar cell device achieved a power conversion efficiency (PCE) of 3.0%. rsc.org The performance characteristics of this device are summarized in the table below.

| Device Parameter | Abbreviation | Value | Description | Source |

|---|---|---|---|---|

| Open-Circuit Voltage | Vₒ꜀ | 0.88 V | The maximum voltage available from a solar cell when no current is flowing. | rsc.org |

| Short-Circuit Current Density | Jₛ꜀ | 7.7 mA/cm² | The current density through the solar cell when the voltage across it is zero. | rsc.org |

| Fill Factor | FF | 0.44 | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. | rsc.org |

| Power Conversion Efficiency | PCE (η) | 3.0% | The overall efficiency of converting light energy into electrical energy. | rsc.org |

Development of Organic Dyes Incorporating Malononitrile Acceptors

The potent electron-withdrawing capability of the dicyanomethylene group makes malononitrile and its derivatives exceptional electron acceptors in the design of donor-acceptor (D-A) type organic dyes. These dyes are fundamental to various technologies, including dye-sensitized solar cells (DSSCs) and nonlinear optical materials.

The synthesis of such dyes often involves the Knoevenagel condensation between an aldehyde (the donor or part of the π-conjugated bridge) and an active methylene (B1212753) compound like malononitrile. Research has demonstrated the preparation of a series of disperse dyes by introducing malononitrile to structures derived from 4-amino-3-nitrobenzaldehyde. These malononitrile-condensed dyes exhibited deeper colors and enhanced fastness properties on polyester (B1180765) and nylon fabrics compared to their uncondensed counterparts, highlighting the significant impact of the malononitrile acceptor group on the tinctorial and performance characteristics of the dyes.

In the context of materials science, novel sensitizer (B1316253) dyes incorporating nicotinonitrile, a derivative of malononitrile, have been designed for DSSCs. For instance, dyes such as 2-Amino-[(Coumarin-3-yl)-4-(4-(diphenylamino)phenyl)]nicotinonitrile have been synthesized and analyzed. These dyes demonstrate superior optical and electrochemical properties, which are crucial for efficient light harvesting and electron injection in solar cells. uab.cat The incorporation of the strong acceptor unit is pivotal in tuning the electronic structure to achieve desired light absorption and energy level alignment for photovoltaic applications. uab.cat

Photophysical and Photovoltaic Property Studies of Related Chromophores

The photophysical and photovoltaic properties of chromophores are intrinsically linked to their molecular structure, particularly the nature of their donor and acceptor components. Malononitrile-based acceptors have been extensively studied in various D-A configurations to modulate these properties for applications in organic solar cells (OSCs) and other optoelectronic devices.

Research into donor–acceptor–π bridge–donor (D1–A–π–D2) type fluorophores has shown that even subtle isomeric changes in a donor unit can lead to significant differences in molecular geometries, electronic structures, and, consequently, photophysical properties. utoronto.ca In these systems, where malononitrile functions as the primary acceptor (A), the molecule often displays intramolecular charge transfer (ICT) characteristics, resulting in large Stokes shifts and solvatochromic behavior. utoronto.ca

In the field of photovoltaics, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical determinants of a material's performance. Tuning these levels is a key strategy in designing efficient solar cell materials. Studies on acceptor–donor–acceptor (A–D–A) type molecules, where di-2-(2-oxindolin-3-ylidene) malononitrile serves as the terminal acceptor, have demonstrated that extending the π–conjugation of the donor core leads to a reduction in the band gap. figshare.com This is achieved by either lowering the LUMO energy level, raising the HOMO energy level, or both, which enhances the absorption of longer wavelengths of light. figshare.com

For example, a comprehensive study of 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM) as a molecular donor in an OSC showed that it possesses a deep HOMO level, leading to a high open-circuit voltage (Voc), a crucial factor for high-performance solar cells. researchgate.net When co-evaporated with a C60 acceptor, devices achieved a power conversion efficiency (PCE) of 3.0%. researchgate.net Theoretical studies using Density Functional Theory (DFT) are often employed to predict and understand these properties. For instance, explorations of chromophores with an A2-π2-A1-π1-A2 configuration, where the terminal acceptors are malononitrile derivatives, have shown that replacing thiophene π-bridges with selenophene (B38918) can lower the bandgap and increase the maximum absorption wavelength (λmax), making the material more suitable for photovoltaic applications. nih.gov

| Chromophore Structure Type | Key Structural Moiety | Observed Property | Significance in Photovoltaics | Reference |

|---|---|---|---|---|

| A–D–A | di-2-(2-oxindolin-3-ylidene) malononitrile | Extended π-conjugation reduces the HOMO-LUMO gap. | Enhances absorption of solar spectrum, potentially increasing current generation. | figshare.com |

| D–A | 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM) | Deep HOMO level. | Leads to a higher open-circuit voltage (Voc) in solar cells. | researchgate.net |

| A2-π2-A1-π1-A2 | 2-(2-methylene-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Selenophene π-bridge lowers the bandgap compared to thiophene. | Improves light-harvesting efficiency by shifting absorption to longer wavelengths. | nih.gov |

Development of Novel Organic Catalysts

The unique electronic properties and reactivity of the malononitrile scaffold have also been harnessed in the field of catalysis. Its derivatives are used both as reactants in catalyzed transformations and as foundational frameworks for the development of novel organocatalysts.

Fluorous Organocatalysts derived from Malononitrile Frameworks

Fluorous organocatalysis represents a modern approach to sustainable chemistry, combining the benefits of organocatalysis (metal-free, mild conditions) with the practical advantages of fluorous chemistry, which facilitates efficient catalyst recovery through solid-phase extraction. nih.gov While the development of fluorous organocatalysts is a growing field, the direct synthesis of such catalysts from malononitrile frameworks is a highly specialized area. The core concept involves attaching a perfluoroalkyl chain (a "fluorous tag") to an organocatalytic structure.

Although specific examples of fluorous catalysts directly built from a malononitrile core are not widely documented in prominent literature, the principles of their design can be inferred. For instance, thiourea-based fluorous organocatalysts have been reviewed for their applications in organic synthesis. researchgate.net Given that malononitrile can react with various functional groups, it is conceivable to synthesize a catalyst where a malononitrile-derived moiety is part of a larger structure that includes both a catalytically active site (like a thiourea or amine group) and a fluorous tag for recyclability. The synthesis of compounds like 2-(4-fluorobenzylidene)malononitrile (B1267660) demonstrates the straightforward incorporation of fluorine into malononitrile derivatives, which is the first step toward creating fluorous-tagged molecules. nih.gov

Recyclable Catalytic Systems in Malononitrile-involved Transformations

Malononitrile is a key substrate in numerous carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. The development of green, efficient, and recyclable catalysts for these transformations is a major focus of sustainable chemistry. A variety of heterogeneous and recyclable catalytic systems have been successfully employed. utoronto.ca

Several classes of recyclable catalysts have proven effective:

Metal Oxides and Nanoparticles: Simple, inexpensive, and eco-friendly catalysts like nano-ZnO have been used for Knoevenagel condensations involving malononitrile, offering high catalytic activity due to a large surface area and easy recovery. nih.gov Similarly, magnesium oxide (MgO) has been employed as a recyclable heterogeneous catalyst for the conversion of malononitrile and carbohydrates. nih.gov

Magnetic Nanocatalysts: To further simplify catalyst recovery, magnetic nanoparticles (e.g., Fe3O4) are used as supports. These catalysts can be easily separated from the reaction medium using an external magnet. Examples include starch-functionalized magnetite nanoparticles and magnesium ferrite (B1171679) (MgFe2O4) nanoparticles, which have been used in multicomponent reactions involving malononitrile under ultrasound irradiation. uab.cat

Supported Organocatalysts: Organic catalytic moieties can be immobilized on solid supports. Organic-inorganic hybrid silica (B1680970) materials containing imidazolium (B1220033) salts have been developed as active and reusable organocatalysts for the Knoevenagel condensation between aromatic aldehydes and malononitrile under solvent-free conditions. utoronto.ca Imidazole itself has been shown to be a highly efficient and recyclable organocatalyst for the large-scale synthesis of arylidene malononitriles. researchgate.net

| Catalyst System | Reaction Type | Key Advantages | Reusability | Reference |

|---|---|---|---|---|

| Magnesium Oxide (MgO) | Reaction with carbohydrates | Heterogeneous, mild aqueous conditions. | Demonstrated recyclability. | nih.gov |

| Imidazolium salts on silica | Knoevenagel condensation | Heterogeneous organocatalyst, solvent-free conditions. | Easily recovered by filtration and reused. | utoronto.ca |

| Magnesium Ferrite (MgFe2O4) Nanoparticles | Multicomponent reactions | Magnetic separation, ultrasound-assisted. | Effective for multiple cycles. | uab.cat |

| Imidazole | Knoevenagel condensation | Homogeneous organocatalyst, highly efficient, cost-effective. | Recyclable in solution for at least 5 consecutive runs. | researchgate.net |

| nano-Zinc Oxide (ZnO) | Knoevenagel condensation | Eco-friendly, large surface area, non-chromatographic work-up. | Can be recovered and reused without appreciable loss of efficiency. | nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The conventional synthesis of ketene (B1206846) dithioacetals, including 2-((Methylthio)methylene)malononitrile, typically involves a three-step process: deprotonation of an active methylene (B1212753) compound, reaction with carbon disulfide, and subsequent alkylation. researchgate.net While effective, this method presents opportunities for improvement in terms of efficiency and environmental impact.

Future research should prioritize the development of novel synthetic pathways that are more streamlined and sustainable. Key areas of exploration include:

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot syntheses and multicomponent reactions can significantly enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. researchgate.netnih.gov The development of a pseudo-five-component reaction for dicyanoanilines from aromatic aldehydes and malononitrile (B47326) showcases the potential of such strategies. researchgate.net Research into similar MCRs for the direct synthesis of this compound from simple precursors is a promising avenue.

Catalyst Innovation: The traditional use of bases like sodium hydride or triethylamine (B128534) could be replaced with more environmentally friendly and recyclable catalysts. researchgate.net Investigating solid-supported catalysts, biocatalysts, or organocatalysts could lead to cleaner and more efficient synthetic protocols.

Alternative Reagents: Exploring alternatives to carbon disulfide, which is flammable and toxic, would be a significant step towards a greener synthesis. Developing new reagents that can introduce the dithiomethylene group in a more benign manner is a critical research goal.

A comparative look at traditional versus potential future synthetic approaches is presented below:

| Feature | Traditional Synthesis | Future Directions |